molecular formula C20H20N4O2 B14146357 N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B14146357
M. Wt: 348.4 g/mol
InChI Key: WEUHPHFRRFPPON-CIAFOILYSA-N
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Description

N’-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from an appropriate solvent such as methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted hydrazides.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the benzyl group

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C20H20N4O2/c1-14-18(12-21-22-20(26)17-10-6-7-11-19(17)25)15(2)24(23-14)13-16-8-4-3-5-9-16/h3-12,25H,13H2,1-2H3,(H,22,26)/b21-12+

InChI Key

WEUHPHFRRFPPON-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NNC(=O)C3=CC=CC=C3O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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